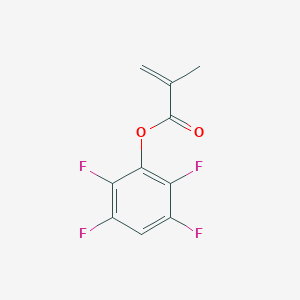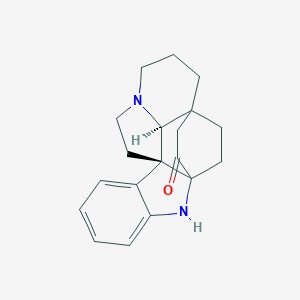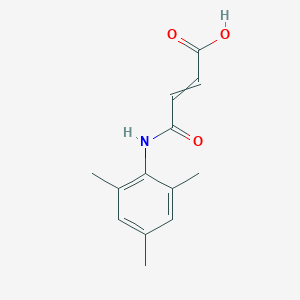
4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid, also known as TMB-2, is a chemical compound that belongs to the class of anilino-ketones. It is widely used in scientific research due to its unique properties and potential therapeutic applications.
Applications De Recherche Scientifique
4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has also been found to possess antitumor activity and can induce apoptosis in cancer cells. Additionally, 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that play a role in inflammation, oxidative stress, and cell proliferation. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid can also increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect cells from oxidative damage. Additionally, 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid can inhibit the proliferation of cancer cells and induce apoptosis, which can lead to tumor regression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is its potent anti-inflammatory and antioxidant properties, which make it a valuable tool for studying the pathogenesis of various inflammatory diseases. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid, which can provide insights into its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid in animal models and humans, which can pave the way for its clinical development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid involves the reaction of 2,4,6-trimethylaniline with ethyl acetoacetate in the presence of a strong base such as sodium hydride. The resulting product is then subjected to a series of chemical reactions, including oxidation and decarboxylation, to obtain 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid. The synthesis method of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is straightforward and can be easily scaled up for large-scale production.
Propriétés
Numéro CAS |
109096-32-4 |
|---|---|
Nom du produit |
4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid |
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
4-oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid |
InChI |
InChI=1S/C13H15NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17) |
Clé InChI |
LIBBIQNPOBBNDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC(=O)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC(=O)O)C |
Synonymes |
N-(2,4,6-TRIMETHYLPHENYL)MALEAMIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



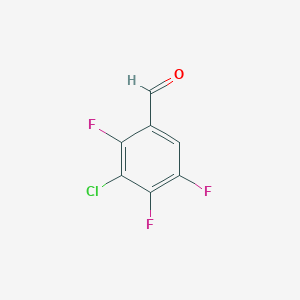
![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
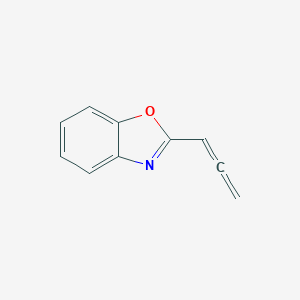
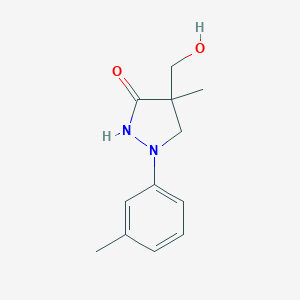

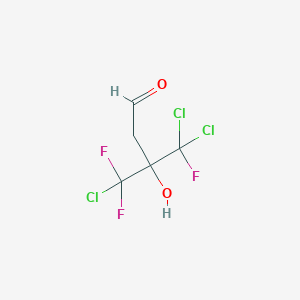
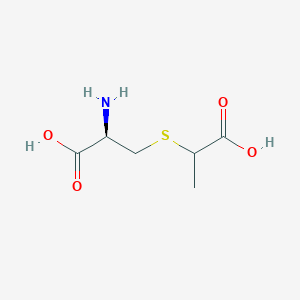
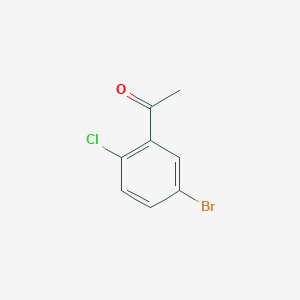
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
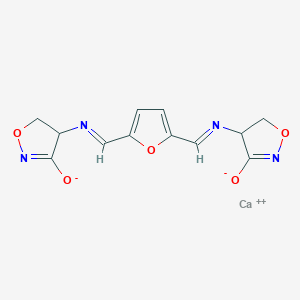
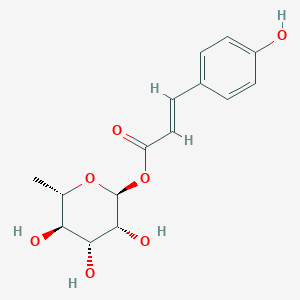
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
